molecular formula C14H16BrN3O6 B11046847 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11046847
M. Wt: 402.20 g/mol
InChI Key: BODINVAMGHXIIG-UHFFFAOYSA-N
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Description

5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE is a complex organic compound that features a benzodioxole ring substituted with bromine and methoxy groups, an isoxazole ring, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring with bromine and methoxy substitutions.

    Isoxazole Ring Formation: The next step is the formation of the isoxazole ring, which is achieved through cyclization reactions.

    Carbohydrazide Addition: The final step involves the addition of the carbohydrazide group to the isoxazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLIC ACID
  • 5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOXYLATE

Uniqueness

5-(4-BROMO-6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-4-METHYL-4,5-DIHYDRO-3-ISOXAZOLECARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16BrN3O6

Molecular Weight

402.20 g/mol

IUPAC Name

5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

InChI

InChI=1S/C14H16BrN3O6/c1-5-8(14(19)17-16)18-24-9(5)6-7(15)11-13(23-4-22-11)12(21-3)10(6)20-2/h5,9H,4,16H2,1-3H3,(H,17,19)

InChI Key

BODINVAMGHXIIG-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C(=O)NN)C2=C(C(=C3C(=C2Br)OCO3)OC)OC

Origin of Product

United States

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